Diethyl 2,3-dimethylfumarate
Description
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
diethyl (E)-2,3-dimethylbut-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h5-6H2,1-4H3/b8-7+ |
InChI Key |
LLKGSLDFLYDTMI-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C(=O)OCC)/C |
Canonical SMILES |
CCOC(=O)C(=C(C)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Fumaric Acid
The reaction of fumaric acid with alcohols under acidic conditions is a well-established method. For dimethyl fumarate, sulfuric acid catalyzes the esterification in methanol at elevated temperatures (55–120°C), achieving quantitative yields in continuous-flow systems. Adapting this to diethyl 2,3-dimethylfumarate would require:
- Substituting methanol with ethanol to introduce ethyl ester groups.
- Introducing methyl groups at the 2,3-positions via alkylation before or after esterification.
- Optimizing reaction parameters (temperature, catalyst loading, residence time) to accommodate the steric bulk of ethyl groups and methyl substituents.
Key challenges include:
- Reduced reactivity of ethanol compared to methanol, necessitating higher temperatures or prolonged reaction times.
- Potential side reactions from the 2,3-dimethyl substituents, such as steric hindrance or unintended isomerization.
Cascade Reactions from Maleic Anhydride
Maleic anhydride serves as a cost-effective precursor for fumarate esters. In dimethyl fumarate synthesis, a thiourea-catalyzed isomerization converts maleic anhydride to methyl fumarate, followed by sulfuric acid-catalyzed esterification. For this compound, this pathway could involve:
- Hydrolysis/isomerization of maleic anhydride to fumaric acid derivatives.
- Ethanol-based esterification under acidic conditions.
- Friedel-Crafts alkylation to introduce methyl groups at the 2,3-positions.
## 2. Critical Analysis of Existing Protocols for Dimethyl Fumarate
While direct data on this compound is absent, the following insights from dimethyl fumarate synthesis are relevant:
Continuous-Flow vs. Batch Reactors
Continuous-flow systems significantly enhance reaction efficiency for dimethyl fumarate:
- Residence time : Reduced from 120 minutes (batch) to 16 minutes (flow).
- Yield : Quantitative conversions (>99%) in flow vs. 83% in batch.
- Temperature tolerance : Flow reactors tolerate superheated methanol (105°C), preventing blockages from high-concentration slurries.
For diethyl derivatives, flow chemistry could mitigate challenges like ethanol’s lower volatility and higher boiling point (78.4°C vs. 64.7°C for methanol).
Catalytic Systems
- Sulfuric acid : Effective for esterification but risks sulfonation byproducts.
- Thiourea : Facilitates isomerization of maleic anhydride without acid.
This compound synthesis might require dual catalytic systems : thiourea for isomerization and solid acids (e.g., Amberlyst-15) to minimize side reactions during ethyl ester formation.
## 3. Hypothetical Synthesis Pathway for this compound
Based on analogous methods, a proposed route involves:
Step 1: Synthesis of 2,3-Dimethylfumaric Acid
- Diels-Alder reaction : React maleic anhydride with 2,3-dimethyl-1,3-butadiene.
- Hydrolysis : Convert the adduct to 2,3-dimethylfumaric acid using aqueous HCl.
Step 2: Ethyl Esterification
- Reagents : 2,3-Dimethylfumaric acid, ethanol, sulfuric acid.
- Conditions : 70–80°C, 12–24 hours, with molecular sieves to absorb water.
Step 3: Purification
## 4. Challenges and Future Directions
- Steric Effects : The 2,3-dimethyl groups may hinder esterification, requiring higher catalyst loadings or elevated temperatures.
- Byproduct Formation : Ethyl sulfates or dialkyl ethers could form if reaction conditions are poorly controlled.
- Scalability : Continuous-flow systems must be redesigned to handle ethanol’s physicochemical properties.
Experimental validation is essential to optimize this hypothetical pathway, leveraging techniques like real-time infrared spectroscopy and RGB-based crystallization monitoring .
Chemical Reactions Analysis
a) Fischer Esterification of Fumaric Acid
-
Fumaric acid reacts with methanol in the presence of H₂SO₄ as a catalyst, forming DMF and water.
-
Key conditions :
b) Isomerization of Maleic Anhydride Derivatives
-
Maleic anhydride undergoes methanolysis to form monomethyl maleate , followed by Lewis acid-catalyzed isomerization (e.g., AlCl₃, ZnCl₂) to monomethyl fumarate .
-
Advantage : Avoids genotoxic byproducts like dimethyl sulfate .
Metabolic Reactions
DMF undergoes rapid hydrolysis in vivo:
-
Esterase-Mediated Hydrolysis :
-
Glutathione Conjugation :
a) Nrf2 Pathway Activation
-
DMF (≤10 μM) activates the Nrf2-Keap1 antioxidant pathway, upregulating heme oxygenase-1 and glutathione synthesis .
b) Inhibition of Ubiquitin E2 Enzymes
-
At higher concentrations (≥25 μM), DMF inhibits E2 conjugating enzymes (e.g., Ubc13, UbcH7) by covalently modifying cysteine residues.
-
Consequence : Blocks K63/M1 polyubiquitin chain formation, suppressing NF-κB and ERK1/2 signaling in TLR pathways .
c) Cytokine Modulation
-
DMF reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) by:
Chemical Stability and Reactivity
Industrial and Synthetic Relevance
Scientific Research Applications
Diethyl 2,3-dimethylfumarate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which diethyl 2,3-dimethylfumarate exerts its effects involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or participate in redox reactions that modulate cellular processes. The exact pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Dimethyl Fumarate (DMF)
- Structure : Methyl ester groups at both carboxyl positions.
- Applications :
- Mechanistic Differentiation :
Monomethyl Fumarate (MMF)
- Structure : Single methyl ester group.
- Applications : Active metabolite of DMF; primarily used in MS therapy.
- Key Differences :
Diethyl Fumarate
- Structure : Ethyl ester groups replacing methyl groups in DMF.
- Limited evidence on its anti-inflammatory efficacy; may share HO-1 induction mechanisms but require higher doses due to steric effects of ethyl groups.
Other Fumarate Derivatives
- Tecfidera® (DMF) : Pharmaceutical grade DMF for MS; shares mechanisms described in asthma models .
- Formoterol Fumarate : A β2-agonist fumarate salt used in COPD/asthma; unrelated mechanistically but highlights diverse applications of fumarate backbones .
Comparative Data Table
Research Findings and Contradictions
Biological Activity
Diethyl 2,3-dimethylfumarate (DMF) is a fumaric acid derivative that has garnered attention for its biological activities, particularly in the context of multiple sclerosis (MS) and other inflammatory diseases. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant case studies.
- Glycolytic Modulation : Recent studies have indicated that DMF influences cellular metabolism by promoting glycolysis while inhibiting mitochondrial respiration in endothelial cells. This metabolic shift is linked to down-regulation of serine and glycine synthesis pathways through inhibition of phosphoglycerate dehydrogenase (PHGDH) activity .
- Immune Modulation : DMF has been shown to selectively reduce memory T cells, affecting their survival and cytokine production. This modulation is significant for its anti-inflammatory effects, particularly in autoimmune conditions like MS .
- Nrf2 Activation : DMF activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant genes. This mechanism contributes to its protective effects against oxidative stress and inflammation .
Multiple Sclerosis (MS)
DMF is primarily recognized for its efficacy in treating relapsing forms of MS. Clinical trials have demonstrated significant reductions in relapse rates and MRI activity among patients treated with DMF.
- Efficacy Data : In pivotal phase III trials (DEFINE and CONFIRM), DMF showed a substantial reduction in clinical relapses and disability progression compared to placebo . Long-term studies indicate sustained efficacy over periods extending up to 13 years .
- Safety Profile : The safety profile of DMF has been favorable, with common side effects including lymphopenia and gastrointestinal disturbances. However, these effects are generally manageable .
Psoriasis Treatment
Aside from MS, DMF has been utilized in treating psoriasis, where it functions by modulating immune responses and reducing inflammation .
Case Studies
- Long-Term Efficacy in MS : A long-term study involving patients treated with DMF over 13 years showed consistent efficacy with low relapse rates. The study highlighted the importance of early intervention and continuous monitoring of lymphocyte levels to manage potential side effects effectively .
- Real-World Effectiveness : A multinational study evaluated the real-world effectiveness of DMF among African American patients with MS. It found that DMF maintained low relapse rates comparable to those observed in predominantly white populations, underscoring its broad applicability across diverse demographics .
Efficacy Outcomes from Clinical Trials
| Study Name | Duration | Treatment Group | Key Findings |
|---|---|---|---|
| DEFINE | 2 years | DMF vs Placebo | 49% reduction in relapse rate |
| CONFIRM | 2 years | DMF vs Placebo | Significant reduction in new MRI lesions |
| ENDORSE | Up to 13 years | Continuous DMF | Sustained efficacy; low annualized relapse rate |
Safety Profile Overview
| Side Effect | Incidence (%) | Management Strategies |
|---|---|---|
| Lymphopenia | 36% | Regular monitoring; dose adjustment |
| Gastrointestinal issues | 22% | Dietary modifications; symptomatic treatment |
Q & A
Q. What are the primary biochemical pathways modulated by diethyl 2,3-dimethylfumarate in inflammatory diseases?
this compound (and related analogs like dimethylfumarate, DMF) exerts anti-inflammatory effects via glutathione depletion and subsequent induction of heme oxygenase-1 (HO-1). This pathway inhibits cytokine secretion (e.g., CXCL10) in airway smooth muscle cells (ASMCs) by suppressing p38 MAPK phosphorylation. Experimental validation involves siRNA knockdown of HO-1 or glutathione supplementation to reverse these effects .
Q. How can researchers design experiments to assess the compound’s impact on cytokine secretion in vitro?
Use human ASMCs stimulated with IFN-γ and TNF-α to mimic inflammatory conditions. Measure CXCL10 secretion via ELISA. Pretreat cells with this compound and co-administer HO-1 siRNA or glutathione to confirm pathway specificity. Include controls with fluorinated corticosteroids (e.g., fluticasone) to evaluate synergistic effects .
Q. What synthetic routes are available for this compound and its derivatives?
The compound can be synthesized via esterification of 2,3-dimethylfumaric acid with ethanol under acidic catalysis. Alternative routes include halogenation (e.g., bromine addition to disodium 2,3-dimethylmaleate or fumarate) followed by esterification. NMR and IR spectroscopy are critical for confirming stereochemistry and purity, as incorrect assignments (e.g., erythro vs. threo lactones) have historically occurred .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in Michael addition reactions?
Kinetic studies using thiol-rich proteins (e.g., Keap-1 Cys151) reveal that dimethylfumarate derivatives exhibit rapid thiol reactivity independent of cysteine pKa. This property underpins their therapeutic action in Nrf2 pathway activation. Experimental approaches include stopped-flow spectroscopy and LC-MS to quantify adduct formation under varying pH and steric conditions .
Q. What methodological challenges arise when analyzing contradictory data on the compound’s stereochemical outcomes?
Historical misassignments of bromo-β-lactone stereochemistry (e.g., cis vs. trans alkene products) highlight the need for modern computational validation. Employ B3LYP/6-31+G(d) calculations to predict lactone configurations and compare with X-ray crystallography or NOE NMR data. Re-evaluate legacy synthetic protocols to resolve discrepancies .
Q. How can researchers optimize this compound formulations for enhanced stability and bioavailability?
Cocrystallization with coformers (e.g., nicotinamide) improves thermodynamic stability and solubility. Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to characterize cocrystal phases. In vitro permeation studies (e.g., Franz diffusion cells with rat skin) assess transdermal delivery efficacy .
Q. What experimental strategies validate the compound’s dual role in inhibiting viral replication and inflammation?
In SARS-CoV-2 models, combine plaque reduction assays (to measure viral load) with qPCR for inflammatory genes (e.g., IL-6, TNF-α). Use lymphocyte-depleted vs. normal cohorts to differentiate antiviral and immunomodulatory effects. Cross-reference with clinical data on lymphopenia risks in multiple sclerosis patients .
Data Contradiction Analysis
Q. Why do studies report divergent effects of this compound on G-CSF secretion?
TNF-α-induced G-CSF secretion is suppressed, while IFN-γ-induced secretion remains unaffected. This dichotomy arises from cytokine-specific signaling: TNF-α activates NF-κB, which is inhibited by dimethylfumarate, whereas IFN-γ primarily operates via STAT-1, which is not directly targeted. Experimental replication should isolate cytokine pathways using kinase inhibitors (e.g., JAK2 blockers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
